Testosterone glucoside
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Overview
Description
Testosterone-Glucoside is a compound formed by the conjugation of testosterone with a glucose molecule. This conjugation enhances the solubility and bioavailability of testosterone, making it a valuable compound in various scientific and medical applications. Testosterone itself is a primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and secondary sexual characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone-Glucoside typically involves the enzymatic glucosylation of testosterone. One common method employs the enzyme UDP-glucosyltransferase, which catalyzes the transfer of glucose from UDP-glucose to testosterone, forming Testosterone-Glucoside . The reaction conditions usually include a buffered aqueous solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of Testosterone-Glucoside may involve biotechnological processes using genetically engineered microorganisms that express the necessary glucosyltransferase enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Testosterone-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of the glucose moiety or the steroid nucleus.
Reduction: Reduction reactions may target the keto group in the steroid structure.
Substitution: Substitution reactions can involve the replacement of functional groups in the glucose or steroid parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the keto group may produce secondary alcohols.
Scientific Research Applications
Testosterone-Glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucosylation reactions and the effects of glucosylation on steroid solubility and stability.
Biology: Researchers use Testosterone-Glucoside to investigate the metabolic pathways of steroid hormones and their conjugates.
Medicine: The compound is studied for its potential therapeutic applications, including hormone replacement therapy and the treatment of conditions related to testosterone deficiency.
Industry: Testosterone-Glucoside is explored for its use in developing novel drug delivery systems that enhance the bioavailability of testosterone.
Mechanism of Action
Testosterone-Glucoside exerts its effects by interacting with androgen receptors in target tissues. The glucose moiety enhances the solubility and stability of testosterone, facilitating its transport and uptake by cells. Once inside the cells, the glucose is cleaved off, releasing active testosterone, which then binds to androgen receptors. This binding initiates a cascade of molecular events, leading to the expression of genes involved in the development and maintenance of male characteristics .
Comparison with Similar Compounds
Testosterone: The parent compound, which lacks the glucose moiety.
Testosterone Enanthate: An esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified variant with similar properties to Testosterone Enanthate.
Comparison: Testosterone-Glucoside is unique due to its enhanced solubility and bioavailability compared to other forms of testosterone. The glucose conjugation allows for more efficient transport and uptake by cells, making it a promising candidate for therapeutic applications where rapid and efficient delivery of testosterone is required .
Properties
CAS No. |
51587-38-3 |
---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H38O7/c1-24-9-7-14(27)11-13(24)3-4-15-16-5-6-19(25(16,2)10-8-17(15)24)32-23-22(30)21(29)20(28)18(12-26)31-23/h11,15-23,26,28-30H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19-,20+,21-,22+,23-,24-,25-/m0/s1 |
InChI Key |
WJHHVCCYLJBCAD-BAHJLIKDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C |
SMILES |
C[C@@]12C(O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)CC[C@@]1([H])[C@]4([H])CCC5=CC(CC[C@]5(C)[C@@]4([H])CC2)=O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Testosterone glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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